Benzidine N-glucuronide

Description

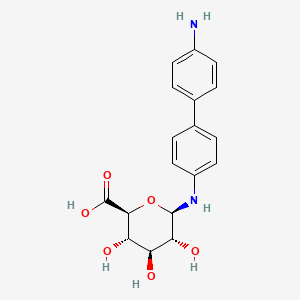

Structure

3D Structure

Properties

CAS No. |

85559-86-0 |

|---|---|

Molecular Formula |

C18H20N2O6 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H20N2O6/c19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-17-15(23)13(21)14(22)16(26-17)18(24)25/h1-8,13-17,20-23H,19H2,(H,24,25)/t13-,14-,15+,16-,17+/m0/s1 |

InChI Key |

DWBONMREIKATNQ-ZOFXXKQRSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)N |

Synonyms |

benzidine N-glucuronide |

Origin of Product |

United States |

Enzymatic Formation and Biosynthesis of Benzidine N Glucuronide

UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing N-Glucuronidation

The N-glucuronidation of benzidine (B372746) and its metabolites is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, increasing its water solubility and aiding its excretion. oncotarget.com Several UGT isoforms, primarily from the UGT1A and UGT2B subfamilies, have been identified as key players in this process. oncotarget.comoup.com

Identification and Characterization of Key UGT1A Subfamilies (e.g., UGT1A1, UGT1A4, UGT1A9)

Research using cDNA-expressed human UGTs has demonstrated that UGT1A1, UGT1A4, and UGT1A9 are all capable of metabolizing benzidine and its derivatives. nih.govcapes.gov.br Among these, UGT1A9 exhibits the highest relative rates of metabolism, particularly for the hydroxamic acids N-hydroxy-N-acetylbenzidine and N-hydroxy-N,N'-diacetylbenzidine. nih.govcapes.gov.br UGT1A9 was also found to metabolize 4-aminobiphenyl (B23562) at a rate approximately 50% faster than either benzidine or N-acetylbenzidine. nih.govcapes.gov.br

UGT1A4 is notably efficient in the N-glucuronidation of N'-hydroxy-N-acetylbenzidine, showing the highest relative rate for this substrate compared to other tested transferases. nih.govcapes.gov.br Polymorphisms in the UGT1A4 gene, such as 142T>G, have been shown to reduce the enzyme's activity towards benzidine. chula.ac.th

UGT1A1 demonstrates significant activity towards the hydroxamic acid N-hydroxy-N,N'-diacetylbenzidine and the ring-oxidation product 3-OH-N,N'-diacetylbenzidine. nih.govcapes.gov.br The kinetic parameters for N-acetylbenzidine metabolism reveal a Km of 0.37 +/- 0.14 mM for UGT1A1 and 1.8 +/- 0.4 mM for UGT1A4. nih.govcapes.gov.br

Role of UGT2B Subfamilies (e.g., UGT2B7, UGT2B10)

The UGT2B subfamily also contributes to benzidine metabolism, although to a lesser extent than the UGT1A isoforms. UGT2B7, a major isoform in the human liver, has been shown to metabolize benzidine and its aromatic amine derivatives, albeit at relatively low levels compared to its preferred substrates. oup.comnih.govcapes.gov.br The involvement of UGT2B7 in benzidine metabolism has been confirmed in studies using both cDNA-expressed enzymes and liver slices. oup.com Polymorphisms in the UGT2B7 gene have been investigated in relation to bladder cancer risk in individuals exposed to benzidine. oup.com

While UGT2B10 is recognized for its role in the N-glucuronidation of various drugs, including tertiary amines, its specific contribution to benzidine metabolism is less defined compared to UGT2B7. helsinki.firesearchgate.net However, the broad substrate specificity of UGTs suggests a potential, if minor, role.

Substrate Specificity in Benzidine N-Glucuronide Formation

The formation of this compound is influenced by the specific substrate presented to the UGT enzymes. The primary substrates in this context are benzidine itself and its acetylated and hydroxylated metabolites.

Glucuronidation of Benzidine and N-Acetylbenzidine

Both benzidine and its mono-acetylated metabolite, N-acetylbenzidine, are substrates for N-glucuronidation. tandfonline.comtandfonline.com Human liver microsomes and slices have been shown to produce N-glucuronides of both compounds. oup.com The product from N-acetylbenzidine is identified as an N'-glucuronide. tandfonline.comtandfonline.com The rates of glucuronidation for benzidine and N-acetylbenzidine can vary between species. For instance, in dogs and rats, this compound formation is significantly faster than that of N-acetylbenzidine-N'-glucuronide, whereas in humans, the rates are comparable. nih.gov Notably, N,N'-diacetylbenzidine, the fully acetylated form, does not appear to undergo N-glucuronidation. tandfonline.comtandfonline.com

Metabolism of N'-Hydroxy-N-acetylbenzidine and Other Hydroxamic Acids

N-hydroxylated metabolites of N-acetylbenzidine, such as N'-hydroxy-N-acetylbenzidine (N'-HA), N-hydroxy-N-acetylbenzidine (N-HA), and N-hydroxy-N,N'-diacetylbenzidine (N-HDA), are also key substrates for glucuronidation. nih.govoup.com UGT1A9 shows a strong preference for the hydroxamic acids N-hydroxy-N-acetylbenzidine and N-hydroxy-N,N'-diacetylbenzidine. nih.govcapes.gov.br UGT1A4 effectively N-glucuronidates N'-hydroxy-N-acetylbenzidine. nih.govcapes.gov.br

The rate of glucuronidation of these N-hydroxy compounds can be influenced by substrate concentration. At a lower concentration (0.125 mM), the glucuronidation rate follows the order: N-HDA >> N'-HA ≈ benzidine > N-acetylbenzidine > N-HA. nih.govoup.com However, at a higher concentration (0.5 mM), the rate for N-HA increases significantly, surpassed only by N-HDA. nih.govoup.com

Influence of Competing Metabolic Pathways (e.g., N-Acetylation, N-Oxidation) on N-Glucuronide Yield

The yield of this compound is significantly impacted by competing metabolic pathways, primarily N-acetylation and N-oxidation. nih.govcdc.gov N-acetylation and N-glucuronidation are considered competing pathways because amides are not substrates for N-glucuronidation. cdc.gov

N-oxidation is another critical competing pathway. cdc.gov The N-hydroxylated metabolites produced through oxidation are themselves substrates for glucuronidation, leading to the formation of N-hydroxy-glucuronides. nih.govpsu.edu The balance between these pathways—N-acetylation, N-oxidation, and N-glucuronidation—is a crucial determinant of the metabolic fate of benzidine. nih.gov

Interactive Data Table: UGT Isoform Activity on Benzidine and its Metabolites

| Substrate | UGT1A1 | UGT1A4 | UGT1A9 | UGT2B7 |

| Benzidine | Low Activity | Moderate Activity nih.govcapes.gov.br | High Activity oup.comnih.govcapes.gov.br | Low Activity oup.comnih.govcapes.gov.br |

| N-Acetylbenzidine | Moderate Activity (Km=0.37mM) nih.govcapes.gov.br | Moderate Activity (Km=1.8mM) nih.govcapes.gov.br | High Activity nih.govcapes.gov.br | Low Activity nih.govcapes.gov.br |

| N'-Hydroxy-N-acetylbenzidine | Metabolized nih.gov | Highest Relative Rate nih.govcapes.gov.br | High Activity nih.govcapes.gov.br | Metabolized nih.gov |

| N-Hydroxy-N,N'-diacetylbenzidine | Extensive Metabolism nih.govcapes.gov.br | Metabolized nih.gov | High Preference nih.govcapes.gov.br | Metabolized nih.gov |

| 3-OH-N,N'-diacetylbenzidine | Extensive Metabolism nih.govcapes.gov.br | - | - | - |

Interactive Data Table: Glucuronidation Rates of Benzidine Metabolites

| Substrate | Relative Glucuronidation Rate (at 0.125 mM) |

| N-hydroxy-N,N'-diacetylbenzidine (N-HDA) | Highest |

| N'-hydroxy-N-acetylbenzidine (N'-HA) | High |

| Benzidine | High |

| N-acetylbenzidine (ABZ) | Moderate |

| N-hydroxy-N-acetylbenzidine (N-HA) | Low |

Kinetic Analysis of UGT-Mediated Benzidine N-Glucuronidation

The kinetics of benzidine N-glucuronidation often follow the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V), the substrate concentration, the maximum reaction velocity (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the enzymatic reaction.

Studies with human and dog liver microsomes, as well as with specific recombinant human UGT isoforms, have determined these kinetic parameters for benzidine and its metabolites. For instance, in Emulgen 911-treated human liver microsomes, the Km for benzidine was found to be 0.8 ± 0.06 mM with a Vmax of 4.2 ± 0.7 nmol/mg protein/min. nih.gov In detergent-treated dog liver microsomes, the Km and Vmax values for benzidine N-glucuronidation were 0.142 ± 0.006 mM and 0.65 ± 0.1 nmol/mg protein/min, respectively. nih.gov Furthermore, kinetic analyses of N-acetylbenzidine metabolism by specific UGT isoforms revealed Km values of 0.37 ± 0.14 mM for UGT1A1 and 1.8 ± 0.4 mM for UGT1A4. capes.gov.br

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

|---|---|---|---|---|

| Human Liver Microsomes | Benzidine | 0.8 ± 0.06 | 4.2 ± 0.7 | nih.gov |

| Dog Liver Microsomes | Benzidine | 0.142 ± 0.006 | 0.65 ± 0.1 | nih.gov |

| Recombinant Human UGT1A1 | N-acetylbenzidine | 0.37 ± 0.14 | N/A | capes.gov.br |

| Recombinant Human UGT1A4 | N-acetylbenzidine | 1.8 ± 0.4 | N/A | capes.gov.br |

To further elucidate the specific UGT isoforms involved in benzidine N-glucuronidation, inhibition studies are conducted using a variety of endogenous and exogenous compounds. These studies help to identify which substances can compete with benzidine for the active site of the UGT enzymes, thereby inhibiting its glucuronidation.

In studies with human liver microsomes, several compounds have been shown to be effective inhibitors of this compound formation. At a concentration of 0.25 mM, estriol (B74026), 17-epiestriol, bilirubin, hyodeoxycholic acid, and cyproheptadine (B85728) were all found to be potent inhibitors. nih.gov Dose-dependent inhibition studies with estriol, testosterone, and 4-aminobiphenyl indicated that the inhibition reached a plateau as the concentration of the inhibitor increased, suggesting that multiple UGT enzymes are involved in benzidine metabolism. nih.gov

In dog liver microsomes, at a concentration of 0.1 mM, 2-aminofluorene (B1664046), estriol, 17-epiestriol, 2-OH-estrone, and 4-OH-estrone were effective inhibitors. nih.gov Further kinetic analysis in this system determined the inhibition constants (Ki) for several compounds. For example, 2-aminofluorene and estriol were identified as non-competitive inhibitors with Ki values of 0.114 ± 0.014 mM and 0.047 ± 0.003 mM, respectively. nih.gov In contrast, 4-aminobiphenyl was found to be a competitive inhibitor with a Ki of 0.347 ± 0.032 mM. nih.gov

| Enzyme Source | Inhibitor | Concentration (mM) | Inhibition Type | Ki (mM) | Reference |

|---|---|---|---|---|---|

| Human Liver Microsomes | Estriol | 0.25 | N/A | N/A | nih.gov |

| Human Liver Microsomes | 17-epiestriol | 0.25 | N/A | N/A | nih.gov |

| Human Liver Microsomes | Bilirubin | 0.25 | N/A | N/A | nih.gov |

| Human Liver Microsomes | Hyodeoxycholic acid | 0.25 | N/A | N/A | nih.gov |

| Human Liver Microsomes | Cyproheptadine | 0.25 | N/A | N/A | nih.gov |

| Dog Liver Microsomes | 2-aminofluorene | 0.1 | Non-competitive | 0.114 ± 0.014 | nih.gov |

| Dog Liver Microsomes | Estriol | 0.1 | Non-competitive | 0.047 ± 0.003 | nih.gov |

| Dog Liver Microsomes | 4-aminobiphenyl | N/A | Competitive | 0.347 ± 0.032 | nih.gov |

| Dog Liver Microsomes | 17-epiestriol | 0.1 | N/A | N/A | nih.gov |

| Dog Liver Microsomes | 2-OH-estrone | 0.1 | N/A | N/A | nih.gov |

| Dog Liver Microsomes | 4-OH-estrone | 0.1 | N/A | N/A | nih.gov |

Metabolic Stability and Deconjugation of Benzidine N Glucuronide

pH-Dependent Hydrolysis of Benzidine (B372746) N-Glucuronide

The stability of benzidine N-glucuronide is highly sensitive to the pH of its environment. This pH-dependent lability is a key characteristic that influences its persistence and potential for releasing the parent amine.

A fundamental chemical distinction exists between N-glucuronides and O-glucuronides regarding their stability in relation to pH. N-glucuronides, such as the conjugate of benzidine, are known to be particularly labile under acidic conditions. cdc.govtandfonline.comhyphadiscovery.com This acid-catalyzed hydrolysis readily cleaves the glycosidic bond, releasing the original aglycone (in this case, benzidine).

In contrast, O-glucuronides, which are formed on hydroxyl groups, are generally more stable in acidic environments but are more susceptible to hydrolysis under basic conditions. cdc.govmdpi.comresearchgate.netnih.gov The relative acid lability of N-glucuronides is a crucial factor in the context of urinary excretion, as the acidic environment of the bladder can facilitate the non-enzymatic release of the parent aromatic amine. hyphadiscovery.comnih.gov This chemical property suggests that N-glucuronidation can act as a transport mechanism, delivering the amine to the urinary bladder where it is then released. tandfonline.com

The rate of hydrolysis of this compound is directly quantifiable and demonstrates a strong dependence on pH. Studies have measured the half-life (t½) of purified this compound in urine at 37°C across a range of pH values that are physiologically relevant to the urinary system.

Research shows that as the pH becomes more acidic, the stability of this compound decreases dramatically. At a nearly neutral pH of 7.3 or 7.4, the half-life has been reported to be between 99 and over 100 minutes. helsinki.fismolecule.comcdc.govnih.gov When the pH is lowered to 6.3, the half-life shortens significantly to 25 minutes. smolecule.comcdc.govnih.gov In a more acidic environment of pH 5.3, the conjugate is highly unstable, with its half-life reduced to just 3 to 5 minutes. tandfonline.comhelsinki.fismolecule.comcdc.govnih.gov

Table 1: pH-Dependent Half-Life of this compound in Urine at 37°C

| pH | Half-Life (minutes) | Source(s) |

| 7.4 | >100 | helsinki.fi |

| 7.3 | 99 | smolecule.comcdc.govnih.gov |

| 6.3 | 25 | smolecule.comcdc.govnih.gov |

| 5.3 | 3 - 5 | tandfonline.comhelsinki.fismolecule.comcdc.govnih.gov |

Enzymatic Hydrolysis Pathways

While pH-mediated hydrolysis is a primary route for the cleavage of this compound, enzymatic pathways involving beta-glucuronidases also play a role in the deconjugation of glucuronide metabolites in general.

Beta-glucuronidases are enzymes that catalyze the hydrolysis of glucuronide conjugates. However, studies comparing the enzymatic hydrolysis of different types of glucuronides have revealed a distinct substrate preference. Both human and Escherichia coli beta-glucuronidases preferentially hydrolyze O-glucuronides over N-glucuronides. nih.govcapes.gov.br

In one study, the selectivity of E. coli beta-glucuronidase at pH 7.0 was clearly demonstrated; it completely hydrolyzed an O-glucuronide metabolite while leaving N-acetylthis compound untouched under the same conditions. capes.gov.br This suggests that enzymatic hydrolysis by beta-glucuronidases is a less significant pathway for the cleavage of this compound compared to the non-enzymatic, acid-catalyzed hydrolysis, especially in acidic urine. nih.govcapes.gov.br

The efficiency of enzymatic deconjugation in biological fluids like urine is influenced by several factors. The source of the beta-glucuronidase enzyme is critical, as different enzymes exhibit varying substrate specificities and optimal reaction conditions. mdpi.comnih.gov Other key factors include the pH of the matrix, incubation temperature, and duration of exposure to the enzyme. researchgate.net

For N-glucuronides specifically, the concentration of the enzyme is a limiting factor. Research has shown that the amount of human beta-glucuronidase required to achieve significant hydrolysis of glucuronides is substantially higher than the levels typically found in human urine, even under pathological conditions. nih.govcapes.gov.br While bacterial beta-glucuronidases present in the gut or from infections can hydrolyze O-glucuronides at neutral pH, their activity against N-glucuronides is limited. nih.govcapes.gov.br Therefore, in the context of urine, the chemical environment (i.e., acidic pH) is likely a more dominant factor for the deconjugation of this compound than enzymatic activity. nih.gov

Stability in Biological Fluids (e.g., Plasma)

In contrast to its lability in acidic urine, this compound demonstrates considerably greater stability in blood plasma. Studies have shown that the conjugate is quite stable in dog plasma. smolecule.comcdc.govnih.gov In one experiment, over 80% of the this compound conjugate remained intact after four hours of incubation in plasma at 37°C. helsinki.fi This stability in plasma, which has a physiological pH of around 7.4, allows the N-glucuronide to be transported via the bloodstream from the liver, where it is formed, to the kidneys for excretion. tandfonline.com

Species Specific Differences in Benzidine N Glucuronidation

Comparative Analysis of N-Glucuronidation in In Vitro Liver Systems (Human, Dog, Rat, Mouse)

In vitro studies utilizing liver preparations such as microsomes and liver slices have been instrumental in elucidating the species-specific capacity for benzidine (B372746) N-glucuronidation. These systems allow for a direct comparison of metabolic rates under controlled conditions.

Research consistently demonstrates a marked difference in the rate of benzidine N-glucuronide formation across species. tandfonline.comtandfonline.com Comparative studies using liver microsomes have established a general hierarchy of activity. Following activation with detergents to reveal maximal enzyme activity, the relative order of benzidine N-glucuronidation is typically human > dog >> rat. tandfonline.comnih.gov In the absence of detergent activation, the activity in native human and dog liver microsomes is at least four times greater than in rat microsomes. tandfonline.com

When incubating liver slices with benzidine, all three species—human, dog, and rat—produce this compound. tandfonline.com However, the extent of this conversion varies significantly. For instance, after a two-hour incubation, as much as 30% of the initial benzidine can be converted to this compound in dog liver slices. tandfonline.com In contrast, the formation of N-acetylbenzidine-N'-glucuronide, a metabolite of the acetylated form of benzidine, is observed in human and rat liver slices but not in dog slices, which reflects the dog's inability to perform N-acetylation. tandfonline.comtandfonline.comcapes.gov.br

While direct quantitative comparisons between all four species in a single study are limited, the available data clearly position the rat and mouse as having lower N-glucuronidation capacity for aromatic amines compared to dogs and humans. mdpi.comsci-hub.se This lower rate in rodents is a critical factor in their use as toxicological models.

Table 1: Comparative Benzidine N-Glucuronidation Activity in Liver Microsomes This table provides a qualitative and quantitative summary of research findings on the relative rates of this compound formation in different species.

| Species | Relative N-Glucuronidation Rate (Qualitative) | Key Research Findings | Citations |

|---|---|---|---|

| Human | High | Demonstrates the highest activity in forming this compound among the species tested. Forms both this compound and N-acetylbenzidine-N'-glucuronide. | tandfonline.comtandfonline.comnih.gov |

| Dog | High | Exhibits high rates of benzidine N-glucuronidation, significantly greater than rats. Does not form N-acetylbenzidine-N'-glucuronide due to a lack of N-acetylation capacity. | tandfonline.comnih.govcapes.gov.brnih.gov |

| Rat | Low | Shows significantly lower N-glucuronidation activity for benzidine compared to humans and dogs. Forms both this compound and N-acetylbenzidine-N'-glucuronide. | tandfonline.comtandfonline.comnih.gov |

| Mouse | Low | Generally exhibits lower glucuronidation rates for xenobiotics compared to humans, similar to rats. Metabolic differences may also exist between mouse strains. | mdpi.comsci-hub.se |

Variability in UGT Isoform Expression and Activity Across Species

The observed species differences in N-glucuronidation are a direct consequence of the variability in the expression and substrate specificity of UDP-glucuronosyltransferase (UGT) isoforms. helsinki.fimdpi.com UGTs are a large family of enzymes, and the specific isoforms responsible for metabolizing benzidine differ between humans, dogs, rats, and mice. oup.com

In humans, several UGT isoforms are involved in the metabolism of benzidine and its metabolites. oup.com The primary isoform responsible for benzidine N-glucuronidation is UGT1A9, which displays the highest rate of metabolism. oup.comoncotarget.com Other isoforms, such as UGT1A4, UGT2B7, UGT1A6, and UGT1A1, also contribute, but to a lesser extent. oup.comoncotarget.com The hierarchy of activity for benzidine metabolism in humans is generally UGT1A9 > UGT1A4 >> UGT2B7 > UGT1A6 ≈ UGT1A1. oncotarget.com

The specific UGT isoforms in dogs that account for their high benzidine glucuronidation capacity have been investigated. Studies using inhibitors suggest that the UGTs responsible in dogs are sensitive to inhibition by substrates like 2-aminofluorene (B1664046) and estriol (B74026). nih.gov While the exact canine UGT orthologs are not always directly equivalent to human ones, the distinct substrate specificity and high expression levels in dog liver contribute to their efficient detoxification of benzidine via this pathway.

Table 2: Major UGT Isoforms Involved in Aromatic Amine N-Glucuronidation Across Species This table outlines the key UGT isoforms identified in different species and their known roles in metabolizing aromatic amines like benzidine.

| Species | Key UGT Isoforms for Aromatic Amine N-Glucuronidation | Notes | Citations |

|---|---|---|---|

| Human | UGT1A9, UGT1A4, UGT1A1, UGT2B7 | UGT1A9 shows the highest activity for benzidine. UGT1A4 is also highly efficient with various amines. Genetic polymorphisms in these UGTs can alter metabolic capacity. | oup.comoncotarget.compsu.eduosti.gov |

| Dog | Not fully characterized, but distinct from human/rat profiles. | High intrinsic activity for benzidine N-glucuronidation. Activity is inhibited by estriol and other aromatic amines. | nih.gov |

| Rat | Various UGT1A and UGT2B family members. | Overall activity towards benzidine is low. Species-specific expression patterns lead to different metabolic outcomes compared to humans. | psu.edufrontiersin.orgimperial.ac.uk |

| Mouse | Various UGT1A and UGT2B family members. | Generally low glucuronidation activity for many xenobiotics. Strain-specific differences in metabolism have been noted. | sci-hub.se |

Implications of Species Differences for Model System Selection in Research

The profound species-specific differences in benzidine N-glucuronidation have critical implications for the selection of animal models in toxicology and cancer research. helsinki.fiepa.gov Extrapolating data from one species to another without considering these metabolic disparities can lead to inaccurate risk assessments for humans. mdpi.com

The dog, for example, has historically been used as a model for benzidine-induced bladder cancer. nih.govcdc.gov Its high capacity for hepatic N-glucuronidation is considered a detoxification pathway, as the resulting this compound is a stable, water-soluble conjugate that can be readily excreted. tandfonline.com This efficient detoxification in the liver may partly explain why dogs are susceptible to bladder cancer (where the parent compound is released by the acidic environment of urine) but not liver cancer from benzidine exposure. tandfonline.comnih.gov

Conversely, rats and mice exhibit much lower rates of N-glucuronidation. tandfonline.comsci-hub.se This reduced capacity for detoxification means that other metabolic pathways, such as N-oxidation leading to reactive, DNA-damaging metabolites, may play a more prominent role in these species. This difference in metabolic balance is a potential reason why benzidine induces liver tumors in rats and mice but not typically in dogs. sci-hub.secdc.gov

Therefore, no single animal model perfectly replicates human metabolism of benzidine. The rat may be a poor model for predicting the urinary bladder carcinogenicity seen in humans and dogs due to its low N-glucuronidation rate. Conversely, relying solely on the dog model could underestimate the risk of liver tumors in populations with different metabolic profiles. sci-hub.se Understanding these species-specific UGT activities is essential for choosing the most appropriate model system for a given research question and for performing informed, mechanistically based cross-species extrapolation to assess human health risks. helsinki.fifrontiersin.org

Analytical Methodologies for Benzidine N Glucuronide Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating benzidine (B372746) N-glucuronide from other metabolites and endogenous compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzidine and its metabolites, including N-glucuronides. iarc.frwikipedia.org In metabolic studies, HPLC is used to separate and detect various biotransformation products. For instance, HPLC analysis of liver-slice extracts has successfully detected the N-glucuronides of both benzidine and N-acetylbenzidine. iarc.fr The technique is often paired with a sensitive detection method, such as electrochemical detection, which allows for the quantification of benzidine and its acetylated metabolites in urine samples. researchgate.net

Researchers have developed HPLC methods that can achieve detection limits in the nanogram per milliliter range. researchgate.net For example, one method reported a linear assay for benzidine from 25 ng/ml to 5 μg/ml. researchgate.net The separation is typically achieved on a reverse-phase column, such as a µ-Bondapak C18, using a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and a buffer. researchgate.net The versatility of HPLC allows for its application in various biological samples, making it an indispensable tool in studying the metabolic fate of benzidine. wikipedia.orgcdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (HRMS) are powerful tools for the definitive identification and quantification of benzidine N-glucuronide. wikipedia.orgcore.ac.uknih.gov LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, providing a high degree of specificity and sensitivity. wikipedia.orgcore.ac.ukresearchgate.net This is particularly important for analyzing complex mixtures and for identifying metabolites without the need for derivatization, which is often required for gas chromatography-based methods. wikipedia.orgnih.gov

LC-MS/MS, a tandem mass spectrometry approach, has been employed for the analysis of primary aromatic amines, including benzidine, in human urine. nih.gov This technique allows for the detection of metabolites present at very low concentrations. nih.govresearchgate.net The use of electrospray ionization (ESI) is common in LC-MS methods for analyzing glucuronide conjugates. core.ac.ukpsu.edu HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites by determining their elemental composition. mdpi.com

The stability of glucuronide conjugates can be a challenge during analysis. researchgate.net N-glucuronides can be particularly labile, and their stability is often pH-dependent. helsinki.fi LC-MS methods can be optimized to minimize the degradation of these conjugates during analysis. researchgate.net

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are established methods for the analysis of benzidine and its metabolites, though they often require a derivatization step to improve the volatility and thermal stability of the analytes. cdc.govwikipedia.org GC/MS has been used to identify benzidine metabolites in the urine of rats. koreascience.kr However, benzidine itself can be thermally labile and exhibit poor chromatographic properties, which can be overcome by converting it to a more stable derivative, such as a pentafluoropropyl derivative. cdc.gov

For the analysis of total benzidine, a method involving base hydrolysis to convert acetylated metabolites back to benzidine, followed by derivatization and GC/MS analysis, has been reported. nih.gov This approach allows for the measurement of the total amount of benzidine and its precursors in a sample. While effective, GC-based methods can be more time-consuming due to the derivatization step compared to modern LC-MS/MS methods. nih.gov

Spectrometric Identification and Quantification

Spectrometric techniques are essential for the structural elucidation and accurate measurement of this compound.

Mass Spectrometry for Structural Elucidation (e.g., Thermospray MS, Tandem MS)

Mass spectrometry plays a pivotal role in the structural confirmation of benzidine metabolites. Thermospray mass spectrometry (MS) was instrumental in identifying a key metabolite as this compound. researchgate.netnih.gov This technique is particularly useful for analyzing thermally labile compounds. cdc.gov

Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting a selected ion and analyzing the resulting product ions. researchgate.netpsu.edu This fragmentation pattern is characteristic of the molecule and can be used for its unambiguous identification. psu.edu For example, ESI/tandem MS has been used to identify new urinary metabolites of other carcinogenic amines. psu.edu The characteristic neutral loss of the glucuronic acid moiety (176 Da) is a common feature used in MS/MS to screen for glucuronide conjugates. researchgate.net

Application of Radiolabeling Techniques (e.g., [3H], [14C]) in Metabolic Studies

Radiolabeling is a powerful technique used to trace the metabolic fate of compounds like benzidine. By using radioisotopes such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), researchers can track the distribution and transformation of a drug or xenobiotic in a biological system. researchgate.net

In studies of benzidine metabolism, [³H]benzidine has been used to investigate the formation of this compound in dog liver slices and microsomes. researchgate.netnih.gov Similarly, [¹⁴C]benzidine has been employed in studies using isolated perfused rat livers to identify various metabolites, including benzidine-N-glucuronide. nih.gov The use of [¹⁴C]UDP-glucuronic acid as a co-substrate in in-vitro assays allows for the sensitive detection of glucuronidation products formed by specific enzymes. capes.gov.brnih.gov The radioactivity of the resulting glucuronide can be measured using techniques like liquid scintillation counting, providing a quantitative measure of metabolic activity.

Chemical Derivatization Strategies for Glucuronide Characterization

Chemical derivatization is a fundamental strategy in the analysis of this compound. It serves two primary purposes: to enhance the analyte's chemical properties for analysis, such as increasing volatility for GC, and to facilitate structural elucidation by providing information about the site of glucuronidation. gcms.cznih.gov The choice of reagent is critical and depends on the functional groups present in the molecule and the analytical goal. gcms.cz

A key challenge in metabolite analysis is distinguishing between different types of glucuronide conjugates (acyl-, O-, and N-glucuronides). nih.gov Derivatization methods can exploit the different chemical reactivities of these linkages. For instance, some reagents selectively react with certain types of glucuronides while leaving others, like N-glucuronides, inert. This differential reactivity is a powerful tool for characterization. researchgate.net Hydroxylamine, for example, selectively transamidates acyl glucuronides to form hydroxamic acid derivatives but does not react with N-glucuronides under the same conditions. researchgate.net This makes it a useful reagent for confirming the absence of an acyl glucuronide linkage when an N-glucuronide is suspected.

Other strategies involve derivatizing functional groups on the glucuronic acid moiety or the aglycone. A method to differentiate acyl-, O-, and N-glucuronides involves a dual derivatization approach where carboxyl groups are esterified with ethanol (B145695) after activation with thionyl chloride, and hydroxyl groups are silylated using 1-(trimethylsilyl)imidazole. nih.gov The predictable mass shifts from these reactions, detectable by high-resolution mass spectrometry, allow for the determination of the number of carboxyl and hydroxyl groups and thus help identify the type of glucuronide. nih.gov For GC analysis, which typically requires derivatization of polar amine groups, reagents that form perfluoroacyl derivatives are often used to improve chromatographic performance and detector response. gcms.czcdc.gov

More recent approaches utilize isotope-labeling derivatization. One such method uses N,N-dimethyl ethylenediamine (B42938) (DMED) to specifically target the carboxylic acid group present in all glucuronic acid conjugates, including N-glucuronides. acs.org By using light and heavy isotopic versions of the reagent, metabolites can be readily identified in complex biological matrices through their characteristic mass signatures in LC-MS analysis. acs.org

Table 1: Selected Chemical Derivatization Reagents for Glucuronide Analysis

| Reagent/Method | Target Functional Group | Application in N-Glucuronide Analysis | Reference(s) |

|---|---|---|---|

| Hydroxylamine | Acyl glucuronide linkage | N-glucuronides are inert; used to differentiate from acyl glucuronides. | researchgate.net |

| Thionyl chloride / Ethanol | Carboxylic acid | Derivatizes the carboxyl group on the glucuronic acid moiety, resulting in a predictable mass shift (+28.031 Da). | nih.gov |

| 1-(trimethylsilyl)imidazole (TMSI) | Hydroxyl | Derivatizes hydroxyl groups on the glucuronic acid and aglycone, resulting in a mass shift (+72.040 Da per group). | nih.govresearchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine | Common silylating agent for GC analysis to increase volatility. | nih.gov |

| N,N-dimethyl ethylenediamine (DMED) | Carboxylic acid | Specifically targets the glucuronic acid carboxyl group for LC-MS analysis, often used with isotope labeling. | acs.org |

| Perfluoro Acid Anhydrides | Amine, Hydroxyl | Forms stable, volatile derivatives suitable for GC analysis, particularly with electron capture detection. | gcms.cz |

Enzymatic Sample Preparation for Downstream Analysis

Enzymatic hydrolysis is a cornerstone of sample preparation for the analysis of glucuronidated metabolites. sigmaaldrich.com The procedure uses β-glucuronidase enzymes to cleave the glucuronide conjugate, releasing the free aglycone (in this case, benzidine or its other metabolites), which is often easier to detect and quantify. restek.com This step is essential because it can significantly increase the concentration of the parent drug or metabolite, enhancing detection sensitivity. researchgate.net

The efficiency of enzymatic hydrolysis can vary significantly depending on the enzyme source and the type of glucuronide linkage. A critical finding in the analysis of aromatic amine metabolites is that β-glucuronidase enzymes preferentially hydrolyze O-glucuronides over N-glucuronides. nih.govnih.gov Studies comparing β-glucuronidase from different sources, such as Escherichia coli and mollusks (Helix pomatia), have demonstrated this selectivity. sigmaaldrich.comnih.gov For example, under neutral pH conditions (pH 7.0), E. coli β-glucuronidase was shown to completely hydrolyze an O-glucuronide metabolite while leaving N-acetylthis compound intact. nih.gov This differential hydrolysis can be used analytically to distinguish between N- and O-linked conjugates.

Achieving complete hydrolysis of stable N-glucuronides often requires careful optimization of reaction conditions, including enzyme concentration, temperature, pH, and incubation time. nih.gov Some studies have shown that genetically engineered β-glucuronidases or higher temperatures (e.g., 55°C instead of 37°C) are necessary for the efficient cleavage of N-glucuronides. nih.gov The stability of the analyte itself is also a critical factor. This compound is known to be unstable in acidic conditions; its hydrolysis rate is highly pH-dependent, with a half-life of only 5 minutes at pH 5.3 (37°C), compared to over 100 minutes at pH 7.4. helsinki.fi Therefore, enzymatic reactions must be conducted at a pH that ensures analyte stability to prevent non-enzymatic degradation, which could lead to inaccurate quantification. nih.gov To confirm that the observed hydrolysis is enzyme-mediated, a specific β-glucuronidase inhibitor, such as saccharic acid-1,4-lactone, can be used in control experiments. nih.gov

Table 2: Comparison of β-Glucuronidase Enzymes for Hydrolysis of Glucuronide Conjugates

| Enzyme Source | Typical pH | Key Characteristics | Application Notes for N-Glucuronides | Reference(s) |

|---|---|---|---|---|

| Escherichia coli (E. coli) | 6.8 - 7.0 | High specificity for glucuronides; essentially free of sulfatase activity. | Shows lower activity towards N-glucuronides compared to O-glucuronides. Can be used selectively. | sigmaaldrich.comnih.govoup.com |

| Helix pomatia | 5.0 - 5.5 | Contains both β-glucuronidase and sulfatase activity. | Effective for broad screening, but hydrolysis of N-glucuronides can be slow, sometimes requiring long incubation times. | sigmaaldrich.comnih.gov |

| Recombinant/Engineered β-Glucuronidase (e.g., IMCS) | 6.8 | High potency and uniform quality; can be optimized for rapid hydrolysis. | Shown to be effective for N-glucuronides (e.g., triclocarban (B27905) N-glucuronide) at elevated temperatures (55°C). | researchgate.netnih.gov |

| Human Recombinant | 5.5 - 7.0 | Used to study specific human metabolic pathways. | Preferentially hydrolyzes O-glucuronides over N-glucuronides. | nih.gov |

Mechanistic Role of Benzidine N Glucuronide in Biological Pathways

Mechanism of Hydrolysis and Release of Parent Amines at Acidic pH

The N-glucuronide conjugates of benzidine (B372746) and its metabolites are notably unstable under acidic conditions, a characteristic central to their role in bladder carcinogenesis. researchgate.netoup.com This acid lability facilitates the hydrolysis of the conjugate, cleaving the bond between the glucuronic acid moiety and the aromatic amine. nih.govnih.gov This non-enzymatic reaction releases the parent arylamine, such as benzidine or N-acetylbenzidine, within the acidic environment of the urinary bladder. oup.comsigmaaldrich.com

Research has demonstrated a direct correlation between pH and the rate of hydrolysis. Studies on urine samples from workers exposed to benzidine showed an inverse relationship between urine pH and the concentration of free (unconjugated) benzidine and N-acetylbenzidine. nih.gov Individuals with a urine pH below 6 exhibited significantly higher levels of a specific N-acetylbenzidine-DNA adduct compared to those with a urine pH above 7, with a decrease of just one pH unit (e.g., from 7 to 6) potentially leading to a tenfold increase in DNA adducts. researchgate.netoup.com

The stability of these glucuronides is highly pH-dependent. For instance, the glucuronide conjugates of N-acetylbenzidine (ABZ) and N'-hydroxy-N-acetylbenzidine (N'-HA) show significant pH-dependent changes in their half-lives. nih.gov In contrast, O-glucuronides, formed on hydroxylated metabolites of benzidine, are generally more stable, particularly at acidic pH, and are considered detoxification products destined for excretion. researchgate.netoup.comnih.gov The non-enzymatic, acid-catalyzed hydrolysis in the bladder is considered a more significant source of the free carcinogenic amine than enzymatic hydrolysis by β-glucuronidases. sigmaaldrich.com

| Compound | t½ at pH 5.5 | t½ at pH 7.4 |

|---|---|---|

| N-acetylbenzidine (ABZ) Glucuronide | 7.5 minutes | 2.3 hours |

| N'-hydroxy-N-acetylbenzidine (N'-HA) Glucuronide | 3.5 hours | >75% remaining after 24h |

| N-hydroxy-N-acetylbenzidine (N-HA) Glucuronide | 1.8 hours | 2.0 hours |

| N-hydroxy-N,N'-diacetylbenzidine (N-HDA) Glucuronide | >90% remaining after 24h | >90% remaining after 24h |

Data sourced from Zenser et al., 1996. nih.gov

Theoretical Frameworks for the Delivery of Metabolites to Specific Biological Compartments

The metabolic processing of benzidine provides a clear theoretical framework for the targeted delivery of carcinogenic metabolites to the urinary bladder. This process begins in the liver, where benzidine is metabolized, including through N-glucuronidation. researchgate.net This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the lipophilic arylamine into a more water-soluble N-glucuronide conjugate. hyphadiscovery.com This conjugate is stable in the bloodstream (at physiological pH ~7.4) and is transported to the kidneys for urinary excretion. researchgate.net

This system effectively acts as a transport and delivery mechanism. The liver's detoxification pathway provides a means for the accumulation of benzidine in an initially inert form within the urine. researchgate.net Upon reaching the bladder, the acidic nature of the urine serves as a catalyst, hydrolyzing the N-glucuronide and releasing the parent arylamine. oup.com This localized release leads to the accumulation of the carcinogenic amine within the bladder epithelium, where it can undergo further metabolic activation to initiate carcinogenesis. researchgate.netnih.gov The acid lability of N-glucuronides is therefore a key factor that transforms a systemic detoxification process into a mechanism for organ-specific toxicity. researchgate.netoup.com

Contribution to the Formation of Reactive Intermediates

Following the acid-catalyzed hydrolysis of Benzidine N-glucuronide in the bladder, the parent arylamine (e.g., benzidine, N-acetylbenzidine) is released. researchgate.net This free arylamine is a substrate for further metabolic activation within the bladder tissue. oup.com A critical activation step is N-oxidation, which converts the arylamine into an N-hydroxyarylamine. oup.comnih.gov This oxidation is typically catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1A family. nih.govnih.gov However, in the bladder epithelium, which has low CYP activity, peroxidases such as Prostaglandin H Synthase (PHS) play a significant role in this N-oxidation step. nih.gov The formation of N'-hydroxy-N-acetylbenzidine from N-acetylbenzidine via a peroxidatic pathway has been demonstrated, highlighting the generation of these proximate carcinogens directly within the target organ.

N-hydroxyarylamines are considered proximate carcinogens that require further activation to become ultimate carcinogens capable of reacting with DNA. nih.gov These N-hydroxy metabolites can be conjugated to form unstable esters (e.g., through O-acetylation). nih.gov These esters are highly reactive and can spontaneously break down, losing the leaving group to form a highly electrophilic and reactive intermediate known as an arylnitrenium ion. nih.gov This nitrenium ion is a potent electrophile that readily attacks nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov

Implications for DNA Adduct Formation in Model Systems

The formation of reactive intermediates like the nitrenium ion leads directly to the covalent binding of the carcinogen to DNA, forming DNA adducts. researchgate.netoup.com These adducts are critical lesions that can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis. researchgate.net The acid-lability of N-glucuronides is directly linked to the delivery of the amines to the bladder epithelium for activation and subsequent DNA adduct formation. nih.gov

In studies of workers exposed to benzidine, a specific DNA adduct, N'-(3'-Monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine, has been identified as the major adduct in exfoliated bladder cells. nih.gov The levels of this adduct were found to be inversely correlated with urine pH, reinforcing the mechanistic link between N-glucuronide hydrolysis and genotoxicity. nih.gov While DNA adducts were detected in calf thymus DNA reacted with N-hydroxy-N'-acetyl-benzidine and in the liver DNA of mice treated with benzidine, they were not detected in several mammalian cell lines tested in vitro, suggesting that specific metabolic activation pathways present in target tissues are crucial. nih.gov

Interactions with Other Metabolic Pathways in the Context of Mechanistic Studies

The carcinogenicity of benzidine is not governed by a single metabolic pathway but rather by a complex interplay between several enzyme systems in multiple organs. nih.gov

Cytochrome P450 (CYP): CYP enzymes, primarily located in the liver, are responsible for the initial N-oxidation of arylamines to N-hydroxyarylamines. nih.gov Specifically, CYP1A2 is involved in the N-hydroxylation of N-acetylbenzidine. nih.gov This pathway is a key initial step in the bioactivation cascade.

Prostaglandin H Synthase (PHS): The bladder epithelium contains relatively high levels of PHS but lacks significant P450 activity. nih.gov The hydroperoxidase component of PHS can catalyze the metabolic activation of benzidine and its metabolites, such as N-acetylbenzidine. nih.govnih.gov PHS-mediated activation proceeds through the formation of an N-hydroxy intermediate (N'-hydroxy-N-acetylbenzidine), which can lead to the formation of DNA adducts. This makes PHS a critical enzyme for the local activation of benzidine within the target organ. nih.gov

N-Acetyltransferases (NATs): Acetylation is a competing pathway in aromatic amine metabolism. researchgate.net Benzidine is preferentially metabolized by N-acetyltransferase 1 (NAT1) to form N-acetylbenzidine. nih.gov This is considered a bioactivation step, as N-acetylbenzidine, rather than benzidine itself, has been shown to produce DNA adducts in urothelial cells. nih.gov The resulting N-acetylbenzidine can then undergo N-glucuronidation for transport or be further activated by oxidation via CYP or PHS pathways. researchgate.netnih.gov

Advanced Research Avenues and Future Directions

In-Depth Molecular Characterization of UGT-Substrate Interactions for Benzidine (B372746) N-Glucuronidation

A critical area of future research is the detailed molecular-level understanding of the interactions between UDP-glucuronosyltransferase (UGT) enzymes and benzidine and its metabolites. While it is known that several UGT isoforms, including UGT1A1, UGT1A4, and UGT1A9, are involved in the N-glucuronidation of benzidine and N-acetylbenzidine, the precise molecular mechanisms remain to be fully elucidated. nih.govresearchgate.net

Future studies will likely focus on the three-dimensional structures of these UGT enzymes in complex with their substrates. Although obtaining high-resolution crystal structures of membrane-bound proteins like UGTs has been challenging, the development of homology modeling and cryo-electron microscopy offers promising avenues. nih.gov Homology models of human UGT1A1 have already been constructed to explore ligand interactions and binding sites. nih.gov Molecular docking simulations using such models can predict the binding poses of benzidine and its derivatives within the active site of the UGT enzymes. nih.gov

These computational approaches can identify key amino acid residues involved in substrate recognition, binding, and catalysis. For instance, simulations can reveal the role of specific residues in orienting the amino group of benzidine for nucleophilic attack on the glucuronic acid moiety of the UDPGA co-substrate. Site-directed mutagenesis studies can then be employed to experimentally validate the functional importance of these predicted residues. A deeper understanding of these UGT-substrate interactions will be instrumental in predicting the glucuronidation efficiency of various aromatic amines and in the development of specific inhibitors for mechanistic studies.

Investigation of Transporter Proteins Involved in Benzidine N-Glucuronide Disposition

Once formed, this compound and other glucuronide conjugates require transporter proteins for their efflux from cells and subsequent elimination from the body. nih.govnih.gov These transporters play a crucial role in determining the systemic and tissue-specific concentrations of these metabolites. The ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), are known to be key players in the disposition of a wide array of glucuronide and sulfate (B86663) conjugates. nih.govnih.gov

Future research should focus on specifically identifying the transporters responsible for the disposition of this compound. In vitro transport assays using membrane vesicles or cell lines overexpressing specific transporters (e.g., MRP2, MRP3, BCRP) can be employed to determine if this compound is a substrate for these efflux pumps. nih.gov Such studies would provide crucial data on the kinetics of transport and potential for drug-drug interactions.

Understanding the tissue distribution of these transporters is also vital. For instance, MRP2 is apically located on hepatocytes and renal proximal tubule cells, facilitating biliary and urinary excretion, respectively. nih.gov In contrast, MRP3 is found on the basolateral membrane of hepatocytes, mediating the efflux of glucuronides back into the bloodstream. nih.gov The interplay between these transporters in the liver, intestine, and kidney will ultimately dictate the fate of this compound in the body.

Below is a table summarizing key efflux transporters and their potential role in this compound disposition:

| Transporter | Family | Typical Localization | Known Substrates | Potential Role in this compound Disposition |

| MRP2 (ABCC2) | ABC | Apical membrane of hepatocytes, renal proximal tubules, and enterocytes | Glucuronide and glutathione (B108866) conjugates | Biliary and urinary excretion |

| MRP3 (ABCC3) | ABC | Basolateral membrane of hepatocytes and enterocytes | Glucuronide conjugates | Efflux into blood for renal clearance |

| BCRP (ABCG2) | ABC | Apical membrane of hepatocytes, enterocytes, and blood-brain barrier | Glucuronide and sulfate conjugates | Biliary and intestinal excretion |

Development of Novel In Vitro and Ex Vivo Models for Metabolic Studies

Traditional in vitro models, such as 2D cell cultures and liver microsomes, have limitations in fully recapitulating the complex metabolic environment of the liver. frontiersin.orgnih.gov The development and application of more physiologically relevant models are crucial for accurately studying the metabolism of compounds like benzidine.

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer significant advantages by mimicking the tissue architecture and cell-cell interactions of the native liver. frontiersin.orgnih.govinsphero.com These models have been shown to maintain the expression and activity of drug-metabolizing enzymes, including UGTs, for longer periods compared to 2D cultures. frontiersin.orgnih.gov The use of 3D liver microtissues, composed of primary hepatocytes and non-parenchymal cells, can provide a more comprehensive picture of benzidine metabolism and the subsequent disposition of its glucuronide conjugates. insphero.com

Furthermore, "organ-on-a-chip" technology, which integrates microfluidics with cell culture, allows for the creation of dynamic microenvironments that mimic blood flow and nutrient gradients. mdpi.comfluigent.commdpi.com Liver-on-a-chip models can be used to study the intricate interplay between different liver cell types in benzidine metabolism and can even be linked to other organ chips (e.g., kidney-on-a-chip) to simulate systemic disposition. mdpi.comnih.gov These advanced in vitro and ex vivo systems will be invaluable for obtaining more predictive data on the metabolic fate of benzidine in humans.

Integration of Computational Chemistry and Systems Biology Approaches to Model this compound Metabolism

The integration of computational chemistry and systems biology offers a powerful framework for a holistic understanding of this compound metabolism. Quantitative structure-activity relationship (QSAR) models can be developed to predict the glucuronidation potential of a wide range of aromatic amines based on their physicochemical properties. mdpi.com

Physiologically based pharmacokinetic (PBPK) modeling is a particularly promising approach for simulating the absorption, distribution, metabolism, and excretion (ADME) of benzidine and its metabolites, including this compound. nih.govnih.gov PBPK models are constructed using a combination of in vitro data (e.g., enzyme kinetics, transporter activity), compound-specific properties, and physiological parameters of the species of interest. nih.govnih.govcore.ac.uk A validated PBPK model for benzidine could be used to predict its metabolic profile under various exposure scenarios and in different populations, thereby aiding in risk assessment. researchgate.netfrontiersin.org

Exploration of Epigenetic and Transcriptomic Modulation by Benzidine Metabolites (excluding direct effects/disease outcomes)

Benzidine and its reactive metabolites are known to form DNA adducts, which can have downstream consequences on gene expression. nih.govnih.gov An important area for future research is to investigate the direct epigenetic and transcriptomic modulation by benzidine metabolites, independent of their role in disease initiation.

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression. nih.gov It is plausible that benzidine metabolites could alter the epigenetic landscape of exposed cells, thereby influencing the expression of genes involved in their own metabolism, such as the UGTs. nih.gov Studies have shown that the expression of UGT1A genes can be regulated by DNA methylation. nih.gov Investigating whether exposure to benzidine or its metabolites leads to changes in the methylation patterns of UGT promoters could provide insights into adaptive responses to chemical exposure.

Transcriptomic analysis, using techniques like RNA sequencing, can provide a global view of the changes in gene expression in cells exposed to benzidine metabolites. nih.govmdpi.com Such studies could reveal alterations in the expression of a wide range of genes, including those involved in xenobiotic metabolism, DNA repair, and cellular stress responses. Furthermore, the role of non-coding RNAs, such as microRNAs, in the post-transcriptional regulation of UGTs is an emerging area of interest. nih.gov Future research could explore whether benzidine metabolites alter the expression of specific microRNAs that target UGT transcripts, thereby modulating glucuronidation activity.

Q & A

Basic: What analytical methods are employed to quantify Benzidine N-glucuronide in biological matrices?

Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the primary method. For example, β-naphthoflavone-induced rat liver microsomes have been analyzed using HPLC to identify metabolites like 3-hydroxybenzidine and N-hydroxy-N-acetylbenzidine . LC-MS/MS parameters, such as declustering potential (DP) and collision energy, are optimized for specific ionization modes (e.g., negative/positive electrospray) to detect glucuronide conjugates . Validation includes assessing intra-/inter-day precision (≤15% CV) and accuracy (85–115%) for urinary and plasma samples, with hydrolysis controls to address artifacts like midazolam N-glucuronide interference .

Basic: Why is the acid-labile nature of this compound critical in carcinogenesis studies?

Answer: The N-glucuronide conjugate undergoes hydrolysis in acidic urine (pH 5.5), releasing N-hydroxy aromatic amines that form reactive arylnitrenium ions. These ions bind to urothelial DNA, initiating bladder carcinogenesis . For instance, the N-glucuronide of N-acetylbenzidine has a half-life of 3.5 hours at pH 5.5, whereas its N-hydroxy counterpart is more stable . This pH-dependent instability underscores the need for controlled urine pH in in vivo models to mimic human metabolic activation pathways .

Advanced: How do interspecies differences in UDP-glucuronosyltransferase (UGT) activity impact toxicity extrapolation?

Answer: Human liver slices predominantly metabolize benzidine to N-acetylbenzidine N′-glucuronide (14–37% of total metabolites), while β-naphthoflavone-treated rat microsomes show higher CYP1A1/1A2-mediated N-hydroxylation . UGT isoforms like human UGT1A4 (absent in rodents) specifically glucuronidate benzidine, whereas rodent UGTs exhibit broader substrate promiscuity . These differences necessitate caution when extrapolating rodent data to human bladder cancer risk assessments.

Advanced: What experimental strategies identify UGT isoforms responsible for this compound synthesis?

Answer:

- Inhibition assays : Estriol, testosterone, and 4-aminobiphenyl inhibit human liver microsomal glucuronidation additively, suggesting multiple UGTs are involved .

- Recombinant enzymes : cDNA clones (e.g., pUDPGTh-1/-2) are expressed to test glucuronidation activity. UGT1A3 and UGT1A4 are confirmed via kinetic studies (Km = 0.8 mM, Vmax = 4.2 nmol/mg/min) .

- Species comparisons : Human vs. dog vs. rat liver microsomes are incubated with N-acetylbenzidine to quantify isoform-specific N′-glucuronide formation .

Basic: How does N-glucuronidation influence benzidine’s metabolic fate?

Answer: N-glucuronidation serves dual roles:

- Detoxification : Reduces systemic exposure to free benzidine by enhancing renal excretion .

- Activation : Conjugates accumulate in the bladder lumen, where hydrolysis releases genotoxic metabolites . The balance between hepatic N-acetylation and glucuronidation determines the proportion of benzidine vs. N-acetylbenzidine conjugates .

Advanced: How are hydrolysis kinetics of this compound measured under varying pH conditions?

Answer:

- pH-controlled incubations : Conjugates are incubated in buffers (pH 5.5–7.4) at 37°C. Half-lives are calculated via HPLC quantification of residual glucuronide (e.g., N-acetylbenzidine N′-glucuronide t½ = 3.5 hours at pH 5.5 vs. 7.5 minutes for acetylthis compound) .

- Urinary stability assays : Human urine samples are spiked with glucuronides and analyzed pre-/post-hydrolysis (e.g., β-glucuronidase treatment) to quantify pH-dependent degradation .

Advanced: What methodologies detect DNA adducts from this compound metabolites?

Answer:

- 32P-postlabeling : DNA isolated from microsomal incubations is enzymatically digested, labeled with 32P-ATP, and adducts (e.g., N′-(deoxyguanosin-8-yl)-N-acetylbenzidine) are resolved via TLC .

- Mass spectrometry : High-resolution MS/MS identifies adduct-specific fragments (e.g., m/z 167.0850 for diphenhydramine N-glucuronide analogs) .

Basic: Which UGT isoforms are implicated in this compound synthesis?

Answer: Human UGT1A3 and UGT1A4 catalyze primary amine glucuronidation, including benzidine and 4-aminobiphenyl . UGT1A4 is liver-specific and also glucuronidates trifluoperazine, highlighting substrate overlap . In contrast, rodent UGTs lack this specificity, complicating cross-species comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.